molecular formula C21H28N2O2S B14982041 2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14982041
M. Wt: 372.5 g/mol
InChI Key: IAZIYCRCNGOEJX-UHFFFAOYSA-N
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Description

2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with the benzamide core and introduce the butoxy group through an etherification reaction. The pyrrolidinyl and thiophenyl groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its structure suggests potential pharmacological properties, which could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-butoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophenyl group, which could affect its reactivity and properties.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the butoxy group, potentially altering its solubility and interaction with other molecules.

    2-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the pyrrolidinyl group, which might influence its biological activity.

Uniqueness

The presence of the butoxy, pyrrolidinyl, and thiophenyl groups in 2-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a versatile molecule for various applications.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-butoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C21H28N2O2S/c1-2-3-14-25-19-10-5-4-9-17(19)21(24)22-16-18(20-11-8-15-26-20)23-12-6-7-13-23/h4-5,8-11,15,18H,2-3,6-7,12-14,16H2,1H3,(H,22,24)

InChI Key

IAZIYCRCNGOEJX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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